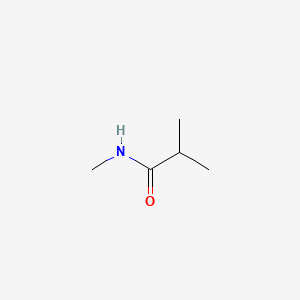
N,2-ジメチルプロパンアミド
概要
説明
N,2-Dimethylpropanamide: is an organic compound with the molecular formula C5H11NO. It is also known by other names such as N-Methyl-2-methylpropanamide and N-Methylisobutyramide . This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N).
科学的研究の応用
Chemistry: N,2-Dimethylpropanamide is used as a solvent and reagent in organic synthesis. It is particularly useful in the preparation of zeolites with specific morphologies .
Biology and Medicine: In biological research, N,2-Dimethylpropanamide is used to study the conformational equilibria of solvent molecules in the coordination sphere of metal ions . It also serves as a model compound for studying the behavior of amides in biological systems.
Industry: This compound is used in the production of polymers and other high-performance materials. It acts as a solvent and reaction medium in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: N,2-Dimethylpropanamide can be synthesized through the reaction of dimethylamine with propionyl chloride. The process involves dissolving dimethylamine in an organic solvent to prepare a dimethylamine solution with a mass fraction of 20-45%. The temperature of the solution is maintained between -10°C to 25°C. Propionyl chloride is then added to the solution, and the mixture is heated to 40-80°C. The reaction is allowed to proceed for 2-8 hours, after which the product is purified .
Industrial Production Methods: The industrial production of N,2-Dimethylpropanamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N,2-Dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: N,2-Dimethylpropanamide can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
作用機序
The mechanism of action of N,2-Dimethylpropanamide involves its ability to coordinate with metal ions through the carbonyl oxygen atom. This coordination affects the conformational equilibria of the compound, influencing its reactivity and interactions with other molecules . The molecular targets and pathways involved include metal ion coordination and solvent effects on energy barriers for internal rotation .
類似化合物との比較
N,N-Dimethylpropanamide: This compound has a similar structure but with both methyl groups attached to the nitrogen atom.
N,N-Dimethylformamide: Another similar compound with a formamide group instead of a propanamide group.
N,N-Dimethylacetamide: Similar to N,N-Dimethylpropanamide but with an acetamide group.
Uniqueness: N,2-Dimethylpropanamide is unique due to its specific structural arrangement, where one methyl group is attached to the nitrogen atom and another to the carbon atom adjacent to the carbonyl group. This unique structure influences its reactivity and coordination properties, making it distinct from other similar compounds .
特性
IUPAC Name |
N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFNEAFAWRVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278373 | |
| Record name | N,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-88-9 | |
| Record name | N-Methylisobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methylisobutyramide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1618365.png)

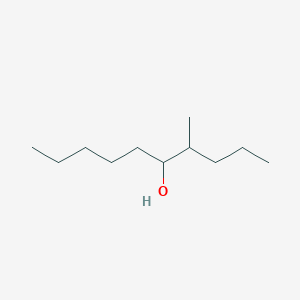
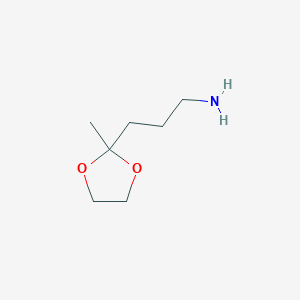
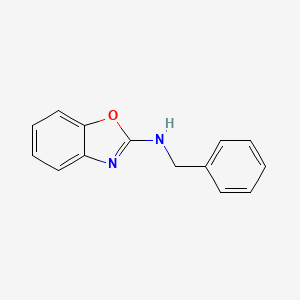
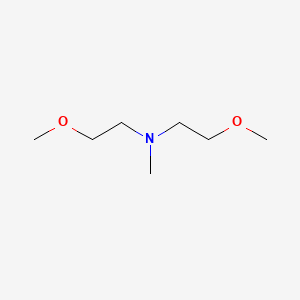
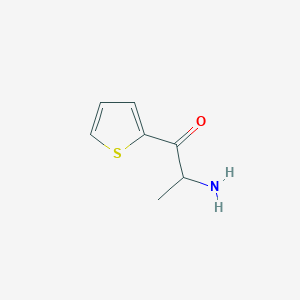
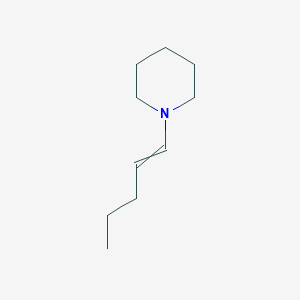
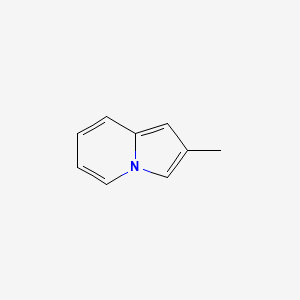
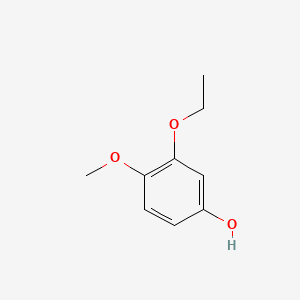
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)
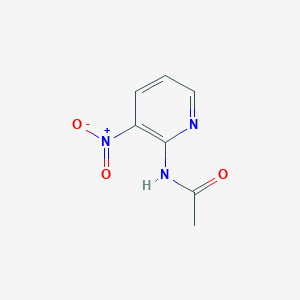

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1618386.png)
